7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione
Overview
Description
7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione is a member of quinazolines.
Scientific Research Applications
Cyclisation Studies
- Cyclisation via N-acyliminium ions : A study by Heredia, Cuesta, and Avendaño (2001) explored the cyclisation of enantiomerically pure derivatives of 1H-quinazoline-2,4-dione using N-acyliminium ions. This work highlighted the synthesis of compounds as precursors for N-acyliminium ions and their potential applications in cyclisation reactions (Heredia, Cuesta, & Avendaño, 2001).
Vibrational Spectroscopic Studies
- FT-IR and FT-Raman spectroscopy : Sebastian et al. (2015) conducted vibrational spectroscopic studies on a derivative of 1H-quinazoline-2,4-dione. Their research included HOMO-LUMO and NBO analysis, providing insights into the vibrational properties and molecular structure of such compounds (Sebastian et al., 2015).
Synthesis and Antimicrobial Studies
- Antimicrobial properties : Vidule (2011) investigated the synthesis and antimicrobial properties of new substituted 1H-quinazoline-2,4-diones. This study showed the potential of these compounds in exhibiting antibacterial and antifungal activities, suggesting their relevance in medicinal chemistry (Vidule, 2011).
Ultrasound-Promoted Synthesis
- Ultrasound-irradiated synthesis : Nikpassand et al. (2010) demonstrated the use of ultrasound irradiation for the synthesis of fused polycyclic derivatives of 1H-quinazoline-2,4-dione. This method proved efficient in reducing reaction times and improving yield (Nikpassand et al., 2010).
Properties
IUPAC Name |
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-prop-2-enyl-1H-quinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h2-10,15H,1,11-14H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSLUIVBTVWJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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